Bienvenue dans la boutique en ligne BenchChem!

Methacetin-methoxy-13C

Hepatology Liver Cirrhosis Diagnostic Accuracy

Select Methacetin-methoxy-13C for its unique 13C-methoxy labeling that enables precise CYP1A2 breath analysis (LiMAx/MBT). Unlabeled methacetin or alternative 13C-substrates cannot replicate its validated clinical algorithms and diagnostic thresholds. This stable, non-radioactive isotope is essential for pre-operative liver resection risk stratification and NASH clinical trial endpoints. Procurement of this specific 13C-substrate ensures continuity with established reference ranges and reproducibility metrics critical for regulatory-grade studies.

Molecular Formula C9H11NO2
Molecular Weight 166.18 g/mol
CAS No. 72156-70-8
Cat. No. B021957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacetin-methoxy-13C
CAS72156-70-8
SynonymsN-(4-Methoxyphenyl)-acetamide-13C;  p-Acetanisidine-13C;  p-Methoxyacetanilide-13C; 
Molecular FormulaC9H11NO2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OC
InChIInChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11)/i2+1
InChIKeyXVAIDCNLVLTVFM-VQEHIDDOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methacetin-methoxy-13C (CAS 72156-70-8): Stable Isotope-Labeled CYP1A2 Substrate for Quantitative Liver Function Testing


Methacetin-methoxy-13C is a 13C-modified compound wherein the methoxy carbon of methacetin (p-acetanisidine) is enriched with the stable carbon-13 isotope [1]. This isotopic labeling enables its use as a non-radioactive diagnostic agent and isotopic tracer for the quantitative assessment of hepatic microsomal function, specifically the activity of cytochrome P450 1A2 (CYP1A2) . Upon administration, the compound undergoes hepatic O-demethylation via CYP1A2 to yield acetaminophen (paracetamol) and 13CO₂, which is subsequently exhaled and can be precisely measured [2].

Methacetin-methoxy-13C: Why Unlabeled Methacetin or Alternative 13C-Substrates Cannot Substitute for Validated Liver Function Assessment


Generic substitution fails because the diagnostic and analytical value of Methacetin-methoxy-13C is inherently tied to its specific 13C labeling at the methoxy position, its well-characterized CYP1A2-dependent metabolic pathway, and its extensive clinical validation. Unlabeled methacetin (CAS 51-66-1) cannot generate the 13CO₂ signal required for isotope-based breath analysis, rendering it useless for the non-invasive, real-time functional assessments that define this compound's utility . Furthermore, while other 13C-labeled microsomal substrates exist (e.g., 13C-aminopyrine, 13C-caffeine), they are metabolized by different or broader sets of cytochrome P450 enzymes, introducing confounding variables related to genetic polymorphisms, blood flow, or dietary influences that methacetin's specific CYP1A2 pathway avoids [1]. The clinical validation data, including specific diagnostic thresholds and reproducibility metrics, are unique to the methacetin breath test (MBT) and its intravenous LiMAx variant, meaning that substituting an alternative 13C-substrate would invalidate established clinical reference ranges and diagnostic algorithms [2].

Methacetin-methoxy-13C: Quantitative Comparator Evidence for Scientific Procurement and Clinical Protocol Selection


Superior Correlation with Liver Disease Severity: 13C-Methacetin Breath Test Outperforms MEGX Test and Indocyanine Green Clearance

In a comparative study of 31 patients with liver cirrhosis and 10 healthy volunteers, the 13C-methacetin breath test (MBT) demonstrated a superior correlation with the Child-Pugh score, the gold standard for assessing cirrhosis severity, compared to two alternative quantitative liver function tests. Specifically, the DOB (delta over baseline) value at 20 minutes post-administration achieved a correlation coefficient (r) of 0.67 with the Child-Pugh score. In contrast, the MEGX-test (monoethylglycinexylidide) showed a correlation of r = 0.39, and indocyanine green clearance showed a correlation of r = 0.43 [1]. This demonstrates that MBT is a more accurate and sensitive functional measure of hepatocellular dysfunction.

Hepatology Liver Cirrhosis Diagnostic Accuracy

Enhanced Diagnostic Accuracy for Cirrhosis: High Sensitivity and Specificity with a Single 20-Minute Breath Sample

The diagnostic performance of the 13C-methacetin breath test for discriminating cirrhotic from non-cirrhotic individuals is well-established. Using a single breath sample taken 20 minutes after substrate administration and a cut-off value of ≤25 delta/1000 for DOB, the test achieved a sensitivity of 93.5% and a specificity of 95% [1]. This high diagnostic accuracy, derived from a simple and rapid sampling protocol, contrasts sharply with the multi-hour protocols and confounding factors associated with alternative breath tests like 13C-aminopyrine or 13C-caffeine, which are affected by genetic variation, biliary obstruction, or dietary intake [2].

Diagnostics Liver Cirrhosis Point-of-Care Testing

Improved Analytical Precision in Clinical Trials: The 2DOB Variant Eliminates Confounding CO2 Kinetics and Enhances Disease Classification

A significant advancement over the conventional LiMAx test is the '2DOB' variant, which accounts for and eliminates the confounding effect of individual differences in systemic CO₂ kinetics. A study comparing this novel 2DOB variant to the conventional LiMAx test in 22 normal subjects and 16 patients with chronic liver disease demonstrated that individual differences in CO₂ kinetics can cause deviations of up to a factor of 2 in the maximum DOB value (coefficient of variation CV ≈ 0.2). By correcting for this, the 2DOB test achieved an excellent disease classification with an AUC of 0.95 and a high correlation with the MELD score (RSpearman = 0.92) [1]. This represents a clear improvement over the conventional LiMAx test where such a high degree of correlation is not consistently reported.

Pharmacokinetics Breath Test Methodology Clinical Trial Design

High Isotopic Purity and Chemical Purity Ensure Reliable and Reproducible Results

For procurement in clinical research and diagnostic applications, product quality specifications are paramount. Methacetin-methoxy-13C intended for clinical studies is available with an isotopic purity of ≥99 atom % 13C and a chemical assay of 99% (CP) . This high level of enrichment ensures a strong and consistent 13CO₂ signal, which is fundamental for the sensitivity and quantitative accuracy of breath tests. While some research-grade alternatives may have lower isotopic enrichments (e.g., 98%), the use of a product with ≥99 atom % 13C minimizes background noise and maximizes the signal-to-noise ratio in analytical instruments like IRMS or NDIRS . The reproducibility of the 13C-MBT has been quantified with a coefficient of variation of 10% for the 1-h cumulative 13C recovery (AUC0-60), a metric that is critically dependent on consistent substrate quality and purity [1].

Analytical Chemistry Quality Control Procurement Specifications

Methodological Flexibility: Intravenous LiMAx Protocol Avoids Oral Absorption Variability

The same Methacetin-methoxy-13C compound can be utilized in two distinct, clinically validated protocols: the oral Methacetin Breath Test (MBT) and the intravenous LiMAx test. The intravenous administration of 2 mg/kg body weight for the LiMAx test offers a key methodological advantage over oral protocols, as it bypasses gastrointestinal absorption and first-pass metabolism, thereby eliminating a source of pharmacokinetic variability [1]. In contrast, oral protocols for MBT or for alternative substrates like 13C-aminopyrine and 13C-methionine are susceptible to variability from gastric emptying, intestinal transit, and portal blood flow [2]. This flexibility, allowing for either oral or intravenous administration depending on the study's precision requirements and clinical setting, is a unique differentiator for this compound.

Pharmacokinetics Clinical Protocol Liver Function Test

Safety Profile for Vulnerable Populations: Non-Radioactive 13C Enables Use in Pediatrics and Pregnancy

A critical differentiator for Methacetin-methoxy-13C is its status as a stable (non-radioactive) isotope. This contrasts directly with alternative diagnostic or research tools that utilize radioactive tracers, such as 14C-labeled compounds (e.g., 14C-aminopyrine, 14C-erythromycin) [1]. The use of the stable 13C isotope eliminates radiation exposure, thereby significantly increasing the safety profile of the diagnostic test. As explicitly noted in the literature, this safety advantage allows the 13C-methacetin breath test to be carried out in patient populations where radioactive tracers are contraindicated or ethically problematic, including children and during pregnancy [2]. Furthermore, methacetin itself is noted for its low toxicity in small diagnostic doses [3].

Drug Safety Pediatric Hepatology Clinical Research Ethics

Methacetin-methoxy-13C: High-Value Application Scenarios in Clinical Research and Diagnostic Development


Pre-Operative Risk Stratification in Major Hepatic Surgery and Transplantation

The LiMAx test, which relies on intravenous Methacetin-methoxy-13C, provides a real-time, quantitative assessment of maximal liver function capacity. This is critical for pre-operative planning in patients undergoing major liver resection or transplantation to predict the risk of post-hepatectomy liver failure. The test's ability to accurately measure functional reserve, with a high correlation to the MELD score (RSpearman = 0.92) when using the refined 2DOB protocol, makes it an invaluable tool for surgical risk stratification [1]. Its non-invasive, non-radioactive nature further enhances its clinical utility in this setting [2].

Longitudinal Monitoring of Disease Progression and Treatment Response in Chronic Liver Diseases

For clinical trials involving chronic liver diseases such as NASH (Non-Alcoholic Steatohepatitis), primary biliary cirrhosis, or chronic hepatitis C, the 13C-methacetin breath test offers a validated, dynamic, and reproducible method for tracking changes in hepatic microsomal function over time. The quantified reproducibility of the MBT, with a coefficient of variation of 10% for the cumulative 13C recovery (AUC0-60), supports its use in detecting subtle but clinically significant changes in liver function in response to therapeutic interventions [3]. Its superior correlation with the Child-Pugh score (r = 0.67) compared to other functional tests (MEGX r = 0.39, ICG r = 0.43) provides a stronger endpoint for efficacy studies [4].

Pediatric Hepatology Studies Requiring Non-Invasive and Non-Radioactive Assessment

In pediatric research, the use of invasive procedures like liver biopsy or tests involving radioactive isotopes (e.g., 14C-labeled compounds) is often ethically or practically limited. The stable, non-radioactive nature of Methacetin-methoxy-13C makes it uniquely suitable for studying liver function in children and adolescents with conditions such as non-alcoholic fatty liver disease (NAFLD), congenital liver disorders, or in monitoring hepatotoxicity from long-term medications [2]. The breath test is simple, safe, and time-efficient, facilitating its application in this sensitive population [5].

Methodological Research and Development of Next-Generation Breath Test Diagnostics

The compound is the core substrate for cutting-edge methodological research aimed at improving diagnostic accuracy. The development of the 2DOB variant is a prime example, where Methacetin-methoxy-13C was used to create a test that eliminates confounding CO₂ kinetics, leading to a significantly improved disease classification model with an AUC of 0.95 [1]. Furthermore, studies validating the use of more accessible analytical instruments like NDIRS against the gold-standard IRMS rely on this specific 13C-substrate. These studies have established high linear correlations between the two methods (r = 0.98 for DOB, r = 0.99 for cPDR), paving the way for broader clinical deployment of the technology [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methacetin-methoxy-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.